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Introduction

Afizagabar (S44819) is a first-in-class, competitive, and selective antagonist of the a5 subunit-
containing y-aminobutyric acid type A (GABA-A) receptor.[1] In the context of ischemic stroke,
the peri-infarct zone exhibits a state of tonic neuronal inhibition, mediated by extrasynaptic
GABA-A receptors, which can impede neurological recovery.[2][3] Afizagabar, by selectively
blocking a5-GABA-A receptors, has been investigated as a therapeutic agent to reduce this
tonic inhibition and promote post-stroke functional recovery.[4] Preclinical studies in rodent
models of ischemic stroke have shown promising results, suggesting that Afizagabar may
enhance neurological recovery, promote brain remodeling, and improve cognitive and motor
functions.[5]

This document provides detailed application notes and protocols for the use of Afizagabar in
preclinical ischemic stroke models, based on published research. It is intended to guide
researchers in designing and conducting experiments to evaluate the efficacy and mechanisms
of action of Afizagabar.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative data from a significant preclinical study by
Wang et al. (2018), which evaluated the efficacy of Afizagabar in a mouse model of transient
middle cerebral artery occlusion (MCAO).
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. . Afizagabar (10
Behavioral Test Vehicle Control Outcome
mgl/kg)
Improved Motor
Rotarod Test o
Coordination
Significant increase in
time spent on the
Latency to Fall accelerating rod,
~50 s ~100 s o
(seconds) at Day 42 indicating enhanced
motor coordination
and balance.
] Improved Spatial
Morris Water Maze
Memory
Significant reduction
in the time taken to
find the hidden
Escape Latency
~30s ~15s platform,

(seconds) at Day 42 _
demonstrating

enhanced spatial

learning and memory.

Table 2: Effects of Afizagabar on Histological and
Molecular Outcomes
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Histological/Molec . Afizagabar (10
Vehicle Control Outcome
ular Marker mgl/kg)
) Reduced Brain Tissue
Striatal Atrophy
Loss
Significant
. preservation of striatal
Striatal Volume (mms3) )
~10 mm3 ~15 mm3 tissue volume,

at Day 42

indicating

neuroprotection.

Neuronal Survival

Increased Neuronal
Viability

NeuN-positive
cells/mmz in peri-

infarct striatum

Lower Density

Higher Density

Increased density of
surviving neurons in
the area surrounding

the infarct.

Astrogliosis

Reduced Glial

Scarring

GFAP-positive area
(%) in peri-infarct

cortex

Higher Percentage

Lower Percentage

Attenuation of reactive
astrogliosis,
suggesting a
reduction in the
inflammatory
response and glial

scar formation.

Angiogenesis

Promoted Blood

Vessel Formation

CD31-positive
capillary density in

peri-infarct cortex

Lower Density

Higher Density

Increased density of
capillaries, indicating
enhanced
angiogenesis which
can support tissue

repair.
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Neurotrophic Factors
Growth Factors
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Brain-Derived

BDNF (pg/mg protein) ) Neurotrophic Factor, a

) N ) Baseline Elevated

in peri-infarct tissue key molecule for
neuronal survival and

plasticity.

) Increased levels of
GDNF (pg/mg protein) ) ) )
) - ) Baseline Elevated Glial Cell-Derived
in peri-infarct tissue )
Neurotrophic Factor.

Increased levels of

) Vascular Endothelial
VEGF (pg/mg protein) )
) . ) Baseline Elevated Growth Factor, a
in peri-infarct tissue ) )
potent angiogenic

factor.

] Increased levels of
FGF (pg/mg protein) ) ]
) o ) Baseline Elevated Fibroblast Growth
in peri-infarct tissue
Factor.

Proposed Mechanism of Action

Afizagabar's neuroprotective and pro-recovery effects are believed to be mediated by its
antagonism of a5-GABA-A receptors, which are highly expressed in the hippocampus and
cortex. In the post-stroke brain, excessive tonic GABAergic inhibition in the peri-infarct area
suppresses neuronal activity and plasticity. By blocking these receptors, Afizagabar disinhibits
neurons, leading to a cascade of downstream events that promote neuronal survival,
neurogenesis, and angiogenesis. A key part of this pathway appears to be the upregulation of
neurotrophic factors, particularly Brain-Derived Neurotrophic Factor (BDNF), which is crucial for
neuroplasticity and repair. The proposed signaling pathway involves the disinhibition of a
cascade leading to the phosphorylation of cAMP response element-binding protein (CREB), a
key transcription factor for BDNF.
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Caption: Proposed signaling pathway of Afizagabar in ischemic stroke.

Experimental Protocols
Murine Model of Transient Focal Cerebral Ischemia
(MCAO)

This protocol describes the intraluminal suture method for inducing transient middle cerebral
artery occlusion in mice.

Materials:

Male C57BL/6 mice (8-10 weeks old)

Isoflurane anesthesia system

Heating pad with rectal probe for temperature monitoring

Dissecting microscope
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e Micro-surgical instruments

e 6-0 nylon monofilament suture with a silicone-coated tip
o Laser Doppler flowmeter

Procedure:

¢ Anesthetize the mouse with 3% isoflurane for induction and maintain at 1.5-2% isoflurane in
a mix of 70% N20 and 30% Oa.

e Maintain the core body temperature at 37.0 £ 0.5°C using a feedback-controlled heating pad.
e Place the mouse in a supine position and make a midline neck incision.

o Carefully dissect the soft tissues to expose the left common carotid artery (CCA), external
carotid artery (ECA), and internal carotid artery (ICA).

 Ligate the distal end of the ECA and place a temporary ligature around the CCA.
o Make a small incision in the ECA and insert the silicone-coated 6-0 nylon suture.

e Advance the suture through the ICA until it occludes the origin of the middle cerebral artery
(MCA). A successful occlusion is confirmed by a sharp drop (>80%) in cerebral blood flow as
measured by laser Doppler flowmetry.

o After 60 minutes of occlusion, withdraw the suture to allow for reperfusion.

¢ Close the neck incision and allow the animal to recover.
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Caption: Experimental workflow for the MCAO surgical procedure.
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Afizagabar Administration

Materials:

» Afizagabar (S44819) powder

¢ Vehicle (e.g., 0.5% carboxymethylcellulose)
o Oral gavage needles

Procedure:

o Prepare a suspension of Afizagabar in the vehicle at the desired concentration (e.g., 1
mg/mL for a 10 mg/kg dose in a 20g mouse).

 Starting 72 hours post-MCAO, administer Afizagabar or vehicle orally via gavage.
e The recommended efficacious dose is 10 mg/kg, administered twice daily (BID).

o Continue the administration for a period of 28 days.

Behavioral Testing

Apparatus:
o Accelerating rotarod apparatus for mice.
Procedure:

o Acclimation: For 2-3 days prior to the first test, acclimate the mice to the rotarod apparatus
by placing them on the stationary rod for 5 minutes each day.

e Training: On the day before testing, train the mice on the rotarod at a constant low speed
(e.g., 4 rpm) for 5 minutes.

e Testing:

o Place the mouse on the rod, which then accelerates from 4 to 40 rpm over a 5-minute
period.
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[e]

Record the latency to fall for each mouse.

o

Perform three trials per mouse with a 15-minute inter-trial interval.

[¢]

The average latency to fall across the three trials is used for analysis.

o

Conduct testing at baseline (before MCAO) and at regular intervals post-stroke (e.qg.,
weekly).

Apparatus:

A circular pool (120 cm diameter) filled with opaque water (24 + 1°C).

A hidden platform submerged 1 cm below the water surface.

Visual cues placed around the pool.

A video tracking system.

Procedure:

¢ Acquisition Phase (4-5 days):

o Conduct four trials per day for each mouse.

o For each trial, gently place the mouse into the water at one of four quasi-random starting
positions.

o Allow the mouse to swim freely for a maximum of 60 seconds to find the hidden platform.
o If the mouse fails to find the platform within 60 seconds, guide it to the platform.
o Allow the mouse to remain on the platform for 15 seconds.
o Record the escape latency (time to find the platform) and swim path.
o Probe Trial (1 day after acquisition):

o Remove the platform from the pool.
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o Allow the mouse to swim freely for 60 seconds.

o Record the time spent in the target quadrant (where the platform was previously located).

Histological Analysis

Procedure:

o At the end of the study period (e.g., Day 42), deeply anesthetize the mice and perfuse
transcardially with saline followed by 4% paraformaldehyde (PFA).

o Dissect the brains and post-fix in 4% PFA overnight, then transfer to a 30% sucrose solution
for cryoprotection.

e Cut coronal brain sections (e.g., 30 um thick) using a cryostat.
e Infarct Volume Measurement:
o Mount serial sections onto slides and stain with Cresyl Violet.
o Capture images of the stained sections and quantify the infarct area in each section.
o Calculate the total infarct volume by integrating the infarct areas across all sections.
e Immunohistochemistry:

o Perform immunohistochemical staining for markers of interest:

Neuronal Nuclei (NeuN): To assess neuronal survival.

Glial Fibrillary Acidic Protein (GFAP): To assess astrogliosis.

CD31: To assess capillary density (angiogenesis).

Doublecortin (DCX): To assess neurogenesis.

o Incubate sections with the appropriate primary and fluorescently-labeled secondary
antibodies.
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o Capture images using a fluorescence microscope and quantify the staining intensity or cell
counts in the peri-infarct region.

Conclusion

Afizagabar has demonstrated significant potential in preclinical models of ischemic stroke by
promoting functional recovery and favorable brain remodeling. The protocols outlined in this
document provide a framework for further investigation into the therapeutic efficacy and
underlying mechanisms of this novel a5-GABA-A receptor antagonist. It is important to note
that despite the promising preclinical data, a phase Il clinical trial (RESTORE-BRAIN) did not
show evidence of improved clinical outcomes in human stroke patients. This highlights the
translational challenges in stroke research and underscores the need for further investigation to
understand the discrepancies between preclinical and clinical findings.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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